alpha-Bromo(2H7)toluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

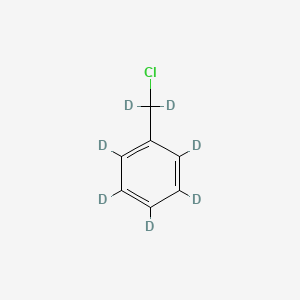

1-[chloro(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXMKQUNVWSEMD-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208208 | |

| Record name | alpha-Bromo(2H7)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59502-05-5 | |

| Record name | 6-(Chloromethyl-d2)benzene-1,2,3,4,5-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59502-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo(2H7)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059502055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromo(2H7)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo(2H7)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Silent Standard of Quantitative Analysis

An In-Depth Technical Guide to α-Bromo(2H7)toluene

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. Isotopically labeled compounds are indispensable tools that provide a level of certainty unattainable with their unlabeled counterparts. Among these, α-Bromo(2H7)toluene, also known as Benzyl bromide-d7, stands out as a crucial reagent and internal standard. This fully deuterated analog of benzyl bromide, where all seven protons on the phenyl ring and benzylic carbon have been replaced by deuterium, offers unique advantages rooted in the principles of physical organic chemistry.

The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a significant mass shift without appreciably altering the compound's chemical properties, such as polarity, boiling point, or chromatographic retention time. This characteristic makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the non-deuterated analyte but is easily distinguished by its mass-to-charge ratio.[1] Furthermore, the increased mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a lower vibrational frequency and higher bond dissociation energy. This phenomenon, known as the Kinetic Isotope Effect (KIE), slows the rate of reactions involving the cleavage of C-D bonds.[2] This property makes deuterated compounds invaluable for elucidating reaction mechanisms and enhancing the metabolic stability of drug candidates.

This guide provides a comprehensive technical overview of α-Bromo(2H7)toluene, covering its synthesis, analytical characterization, core applications, and essential safety protocols for researchers, chemists, and drug development professionals.

Physicochemical and Isotopic Properties

The physical properties of α-Bromo(2H7)toluene are nearly identical to those of its protium analog, with the notable exception of its increased molecular weight and density due to the seven deuterium atoms. This similarity is fundamental to its application as an internal standard, ensuring it behaves identically during sample preparation and chromatographic separation.

| Property | α-Bromo(2H7)toluene (Benzyl bromide-d7) | α-Bromotoluene (Benzyl bromide) | Data Source(s) |

| Chemical Formula | C₆D₅CD₂Br | C₇H₇Br | [3] |

| Molecular Weight | 178.08 g/mol | 171.03 g/mol | [3][4] |

| CAS Number | 35656-93-0 | 100-39-0 | [3][5] |

| Appearance | Clear, colorless to light brown liquid | Clear, colorless to yellow liquid | [4] |

| Density | 1.497 g/mL at 25 °C | 1.44 g/mL at 20 °C | [3][6] |

| Boiling Point | 198-199 °C (lit.) | 198-199 °C (lit.) | [3][6] |

| Melting Point | -3 to -1 °C (lit.) | -3 °C | [3][6] |

| Refractive Index (n20/D) | 1.574 (lit.) | 1.575 (lit.) | [3][6] |

| Isotopic Purity | Typically ≥98 atom % D | N/A | [3] |

| Mass Shift | M+7 | N/A | [3] |

Synthesis of α-Bromo(2H7)toluene

The synthesis of α-Bromo(2H7)toluene is achieved through the benzylic bromination of its deuterated precursor, Toluene-d8. The key to this synthesis is ensuring the reaction conditions favor substitution on the methyl group (a benzylic position) rather than on the aromatic ring. This is accomplished via a free-radical halogenation mechanism.

Causality of Experimental Choice: Free-radical bromination is highly selective for the weakest C-H (or in this case, C-D) bond. The benzylic C-D bonds in Toluene-d8 are significantly weaker than the sp²-hybridized C-D bonds of the aromatic ring due to the resonance stabilization of the resulting benzyl radical. Initiators like UV light or chemical initiators (e.g., AIBN) are used to generate the initial bromine radical, which then propagates the chain reaction. N-Bromosuccinimide (NBS) is often the preferred brominating agent in laboratory settings as it provides a low, constant concentration of Br₂, minimizing side reactions like dibromination.[7]

Caption: Synthesis workflow for α-Bromo(2H7)toluene.

Experimental Protocol: Free-Radical Bromination

This protocol is a representative laboratory-scale synthesis. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis of the product.

-

Reagents: To the flask, add Toluene-d8 (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq) in an inert, dry solvent such as carbon tetrachloride (CCl₄).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS solid, which is replaced by the less dense succinimide byproduct.

-

Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the mixture to remove the solid succinimide byproduct.

-

Purification: Wash the filtrate with water and then a saturated sodium bicarbonate solution to remove any remaining traces of HBr or unreacted NBS. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Remove the solvent via rotary evaporation. The resulting crude product is then purified by vacuum distillation to yield pure α-Bromo(2H7)toluene.

Analytical Characterization

Confirming the identity, purity, and isotopic enrichment of α-Bromo(2H7)toluene is critical. Mass spectrometry and Nuclear Magnetic Resonance are the primary techniques employed.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is ideal for characterizing this compound. The key diagnostic feature is the molecular ion peak, which will be shifted by +7 mass units compared to unlabeled benzyl bromide.

-

Unlabeled Benzyl Bromide (C₇H₇Br): The molecular ion [M]⁺ appears as a doublet at m/z 170 and 172, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The base peak is typically the tropylium ion [C₇H₇]⁺ at m/z 91, formed by the loss of the bromine radical.[8]

-

α-Bromo(2H7)toluene (C₇D₇Br): The molecular ion [M]⁺ will appear as a doublet at m/z 177 and 179. The base peak will be the deuterated tropylium ion [C₇D₇]⁺ at m/z 98. The presence of this m/z 98 peak is a strong confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a highly enriched sample (>98 atom % D), the ¹H NMR spectrum should be essentially "silent," showing no significant signals. The only observable peaks would be very small residual signals from the starting material or solvent, which can be used to quantify the isotopic purity.

-

²H NMR (Deuterium NMR): This is the definitive NMR technique. It will show two distinct signals: one for the five deuterons on the aromatic ring and another for the two deuterons on the benzylic carbon, confirming the positions of deuteration.

-

¹³C NMR: The spectrum will be similar to that of unlabeled benzyl bromide, but the signals for the deuterated carbons will appear as multiplets due to ¹³C-²H coupling and will have slightly different chemical shifts.

Applications in Research and Drug Development

The unique properties of α-Bromo(2H7)toluene make it a versatile tool in several scientific domains.

Isotope Dilution Mass Spectrometry (IDMS)

The primary application is as an internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Self-Validation: A known amount of the deuterated standard is spiked into a sample containing the unlabeled analyte. Because the deuterated and non-deuterated forms have virtually identical chemical and physical properties, they experience the same losses during sample extraction, derivatization, and injection. They also co-elute from the chromatography column. The mass spectrometer, however, easily distinguishes them. By measuring the ratio of the analyte signal to the internal standard signal, one can calculate the precise concentration of the analyte, as the ratio remains constant regardless of sample loss or instrument variability.[1]

Caption: Workflow for using α-Bromo(2H7)toluene as an internal standard.

Mechanistic Studies

α-Bromo(2H7)toluene can be used as a starting material to synthesize other deuterated molecules. These molecules are then used in kinetic studies to probe reaction mechanisms. If the cleavage of a C-D bond is part of the rate-determining step of a reaction, the reaction will proceed more slowly than the same reaction with a C-H bond. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can confirm which bonds are broken in the slowest step of the reaction, providing critical insight into its mechanism.[2]

Safety and Handling

α-Bromo(2H7)toluene shares the same hazardous properties as its non-deuterated analog, benzyl bromide. It is a potent lachrymator (tear-inducing agent), corrosive, and toxic. Strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of its vapors.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[4]

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves prior to use.

-

Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. It is sensitive to moisture and light and should be stored accordingly.[4][6] Keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[4] Store locked up.

-

First Aid:

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

Conclusion

α-Bromo(2H7)toluene is more than just a heavier version of a common organic halide. It is a high-precision tool that leverages the subtle, predictable power of isotopic effects. Its primary role as an internal standard in mass spectrometry provides a foundation for accurate and reproducible quantification in complex matrices, a cornerstone of pharmaceutical analysis, environmental testing, and clinical diagnostics. Beyond quantification, its utility as a precursor for mechanistic studies underscores the broader importance of deuterated compounds in advancing our fundamental understanding of chemical reactions. Proper handling and an appreciation of its chemical properties and hazards are essential for harnessing its full potential safely and effectively in the laboratory.

References

-

ChemBK. (2024). alpha-Bromotoluene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69249, Alpha,alpha-dibromotoluene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7805, 4-Bromotoluene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12217704, Benzyl bromide-d7. Retrieved from [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

Oregon State University. (2020). Chapter 3 Worked Problem 1: Free Radical Bromination. Retrieved from [Link]

Sources

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Benzyl bromide-d7 D 98atom 35656-93-0 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Benzyl bromide-d7 | C7H7Br | CID 12217704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 8. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

alpha-Bromo(2H7)toluene chemical properties

An In-Depth Technical Guide to α-Bromo(2H7)toluene: Properties, Applications, and Experimental Protocols

Introduction to α-Bromo(2H7)toluene

α-Bromo(2H7)toluene, also known as perdeuterobenzyl bromide or benzyl-d7 bromide, is a deuterated isotopic analog of benzyl bromide. In this molecule, all seven hydrogen atoms (five on the aromatic ring and two on the benzylic carbon) are replaced with deuterium, a stable isotope of hydrogen.[1][2] This isotopic substitution makes it an invaluable tool for researchers, particularly in the fields of organic synthesis, mass spectrometry, and pharmaceutical development.

Its chemical reactivity mirrors that of its non-deuterated counterpart, serving as a versatile reagent for introducing a deuterated benzyl group into various molecular scaffolds. The primary value of α-Bromo(2H7)toluene lies not in novel reactivity, but in its function as a molecular "tag." The deuterium atoms provide a mass shift that is easily detectable by mass spectrometry and alter the vibrational frequencies and nuclear magnetic resonance signals, allowing scientists to trace the molecule's path through complex chemical reactions or metabolic pathways.[3] Furthermore, the increased mass and stronger carbon-deuterium (C-D) bond can strategically alter the pharmacokinetic profiles of drug candidates, a concept of growing importance in modern medicinal chemistry.[4][5]

This guide provides a comprehensive overview of the core chemical properties, applications, and handling protocols for α-Bromo(2H7)toluene, designed for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The physical properties of α-Bromo(2H7)toluene are very similar to those of standard benzyl bromide, with minor differences attributable to the increased molecular weight from deuterium incorporation.

Table 1: Comparison of Physicochemical Properties

| Property | α-Bromo(2H7)toluene (Estimated) | Benzyl Bromide (Non-deuterated) | Reference |

| Molecular Formula | C₇D₇Br | C₇H₇Br | [6] |

| Molecular Weight | ~178.11 g/mol | 171.04 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [6] |

| Boiling Point | ~199 °C at 760 mmHg | 198-199 °C at 760 mmHg | |

| Density | ~1.49 g/mL at 20 °C | 1.438 g/mL at 20 °C | |

| Solubility | Insoluble in water; soluble in organic solvents (ether, ethanol, etc.) | Insoluble in water; soluble in organic solvents (ether, ethanol, etc.) | [6][7] |

| Refractive Index | ~1.575 | 1.575 at 20 °C |

Spectroscopic Signature

The isotopic labeling of α-Bromo(2H7)toluene results in a distinct spectroscopic fingerprint compared to its protium analog.

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the spectrum is essentially silent, lacking the characteristic aromatic and benzylic proton signals. In ²H (Deuterium) NMR, signals corresponding to the aromatic and benzylic deuterons would be observed. For ¹³C NMR, the signals for the carbon atoms will be present, but the typical C-H coupling is replaced by C-D coupling, which results in different splitting patterns and smaller coupling constants.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will appear at a higher m/z value corresponding to the deuterated mass (~178 amu for C₇D₇⁷⁹Br and ~180 amu for C₇D₇⁸¹Br), a clear 7-mass-unit shift from the non-deuterated compound. This distinct mass difference is fundamental to its use as an internal standard in quantitative analysis.

-

Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. This shift provides a clear diagnostic window in the IR spectrum.

Chemical Reactivity and Mechanistic Considerations

The fundamental reactivity of α-Bromo(2H7)toluene is that of a benzylic halide. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state of both SN1 and SN2 reactions, making it a potent electrophile for alkylation.

Nucleophilic Substitution

α-Bromo(2H7)toluene readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form a new carbon-nucleophile bond. This reaction is a cornerstone of its utility, allowing for the precise installation of a benzyl-d7 moiety.

Sources

- 1. alpha-Bromo(2H7)toluene | C7H7Cl | CID 2724149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. synmr.in [synmr.in]

- 4. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo Toluene - Affordable Price, Product Specifications, Usage in Organic Synthesis [joshi-group.com]

Foreword: The Strategic Value of Isotopic Labeling

An In-depth Technical Guide to the Synthesis of α-Bromo(2H7)toluene

In the landscape of modern chemical research, particularly within drug discovery and mechanistic elucidation, isotopically labeled compounds are indispensable tools. α-Bromo(2H7)toluene, the perdeuterated analogue of benzyl bromide, serves as a critical building block for introducing a stable, non-radioactive isotopic tag into complex molecules. The deuterium label allows researchers to trace metabolic pathways, investigate reaction mechanisms through the kinetic isotope effect (KIE), and improve the pharmacokinetic profiles of drug candidates by attenuating metabolic degradation at the labeled site.

This guide provides a comprehensive overview of a robust and widely adopted method for the synthesis of α-Bromo(2H7)toluene: the free-radical bromination of (2H7)toluene. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Synthetic Strategy: Selective Benzylic Functionalization

The synthesis of α-Bromo(2H7)toluene from (2H7)toluene requires the selective bromination of the benzylic methyl group without affecting the aromatic ring. Direct bromination with molecular bromine (Br₂) is unsuitable as it tends to favor electrophilic aromatic substitution, leading to a mixture of ring-brominated isomers.

The method of choice is the Wohl-Ziegler reaction , a free-radical chain reaction that utilizes N-bromosuccinimide (NBS) as the brominating agent.[1][2] The genius of this approach lies in its ability to maintain a very low, steady-state concentration of molecular bromine in the reaction medium.[1] This condition is paramount for favoring the desired radical substitution pathway at the benzylic position over competing ionic pathways on the aromatic ring. The reaction is initiated either photochemically (with UV or visible light) or through the use of a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3]

The benzylic C-D bonds in (2H7)toluene are significantly weaker than the aromatic C-D bonds, and the resulting perdeuterobenzyl radical enjoys substantial resonance stabilization across the benzene ring. This inherent reactivity difference is expertly exploited by the free-radical mechanism.[4]

The Free-Radical Chain Mechanism

The synthesis proceeds via a classic free-radical chain reaction, which can be broken down into three distinct stages: initiation, propagation, and termination.

Initiation: The reaction is kick-started by the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating, or by the photochemical cleavage of a small amount of Br₂, to generate initial radical species.

Propagation: This is the self-sustaining cycle where the product is formed.

-

A bromine radical abstracts a deuterium atom from the benzylic position of (2H7)toluene. This is the rate-determining step and results in the formation of a resonance-stabilized perdeuterobenzyl radical and deuterium bromide (DBr).[5]

-

The DBr produced reacts with NBS to generate a molecule of Br₂. This is the crucial step that maintains the low bromine concentration.[6]

-

The perdeuterobenzyl radical then reacts with a molecule of Br₂ to yield the final product, α-Bromo(2H7)toluene, and a new bromine radical, which continues the chain.[5]

Termination: The chain reaction ceases when two radical species combine. A possible, though minor, termination event is the coupling of two perdeuterobenzyl radicals to form 1,2-di(perdeuterophenyl)ethane.[7]

Below is a visualization of the core reaction mechanism.

Caption: The free-radical mechanism for the synthesis of α-Bromo(2H7)toluene.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| (2H7)Toluene | 99.20 | 10.0 g | 0.101 | Starting material, >98 atom % D |

| N-Bromosuccinimide (NBS) | 177.98 | 17.0 g | 0.096 | Recrystallize from water if purity is suspect |

| AIBN | 164.21 | 0.17 g | 0.001 | Radical initiator |

| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - | Anhydrous solvent. A safer alternative to CCl₄.[8] |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2H7)toluene (10.0 g), N-bromosuccinimide (17.0 g), and AIBN (0.17 g).

-

Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.

-

Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux (approx. 82°C) with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by observing the solid NBS (denser than the solvent) being consumed and replaced by the less dense succinimide, which floats on the surface. The reaction is typically complete within 1-3 hours.

-

Cooling and Filtration: Once the reaction is complete (all NBS is consumed), remove the heating mantle and allow the flask to cool to room temperature. Cool the mixture further in an ice bath for about 30 minutes to precipitate the maximum amount of succinimide.

-

Work-up:

-

Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold acetonitrile.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic solution sequentially with 100 mL of water, 100 mL of 5% aqueous sodium bisulfite (to quench any remaining bromine), and finally 100 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield α-Bromo(2H7)toluene as a clear, colorless liquid. This compound is a lachrymator and should be handled with extreme care.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of α-Bromo(2H7)toluene.

Characterization and Data Analysis

The identity and purity of the synthesized α-Bromo(2H7)toluene must be confirmed through spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum should be very clean, showing only signals corresponding to any residual protons in the aromatic ring (if isotopic purity is <100%) and potentially a very small signal for residual solvent. The characteristic benzylic proton signal (around 4.5 ppm for non-deuterated benzyl bromide) should be absent.

-

²H NMR: The deuterium NMR spectrum will confirm the incorporation of deuterium, showing a singlet for the -CD₂Br group and a multiplet for the aromatic C₆D₅ group.

-

Mass Spectrometry (MS): GC-MS or LC-MS analysis will confirm the molecular weight of the product (approx. 178 g/mol for the ¹²C, ⁷⁹Br isotopologue) and can be used to quantify the level of deuterium incorporation.

Safety, Troubleshooting, and Final Considerations

-

Safety: α-Bromo(2H7)toluene is a lachrymator (causes tearing) and is corrosive. Handle only in a fume hood. NBS is an irritant. Acetonitrile is flammable and toxic. Review the Safety Data Sheets (SDS) for all chemicals before beginning work.

-

Troubleshooting:

-

Incomplete Reaction: If NBS remains after several hours, a small additional portion of the AIBN initiator can be added. Ensure the reaction temperature is maintained at reflux.

-

Presence of Ring Bromination: This side reaction is rare with NBS but can occur if a significant amount of HBr/DBr builds up, leading to a higher Br₂ concentration. The aqueous work-up effectively removes these impurities.

-

Low Yield: Can result from inefficient work-up (product loss during washes) or side reactions. Ensure all transfers are quantitative and that the reaction is not overheated.

-

By following this detailed guide, researchers can reliably synthesize high-purity α-Bromo(2H7)toluene, a valuable tool for advancing chemical and pharmaceutical sciences.

References

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]

- Google Patents. (2019). CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide.

-

Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (2020). Chapter 3 Worked Problem 1. Retrieved from [Link]

- Google Patents. (2014). CN103664510B - A kind of synthesis technique of para-bromo toluene.

-

DTIC. (1982). Spectroscopic Studies of Toluene in Simple Molecular Liquids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Vedantu. (n.d.). Toluene on reaction with N-bromosuccinimide gives. Retrieved from [Link]

-

Study.com. (n.d.). When toluene is used in free radical bromination, a very small amount of product is formed that contains only carbons and hydrogens and no bromine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

DergiPark. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Retrieved from [Link]

-

YouTube. (2021). Toluene on reaction with N-bromo-succinimide gives. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Retrieved from [Link]

-

ResearchGate. (2025). A sustainable two-phase procedure for V-catalyzed toluene oxidative bromination with H2O2-KBr. Retrieved from [Link]

-

Organic Chemistry Portal. (2009). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

-

SciRP.org. (n.d.). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). A theoretical kinetic study on the reaction of atomic bromine with toluene. Retrieved from [Link]

-

askIITians. (2025). Toluene on reaction with N-bromosuccinimide gives. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Primary and secondary kinetic deuterium isotope effects and transition-state structures for benzylic chlorination and bromination of toluene. Retrieved from [Link]

-

PMC. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

-

YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds | Request PDF. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Bromo(2H7)toluene. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. prepchem.com [prepchem.com]

- 4. Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be - askIITians [askiitians.com]

- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 6. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 7. homework.study.com [homework.study.com]

- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

An In-Depth Technical Guide to the Physical Properties of Deuterated Benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of benzyl-α,α-d₂ bromide, a deuterated analog of benzyl bromide. This isotopically labeled compound is a valuable tool in a variety of research and development applications, from mechanistic studies to the synthesis of complex organic molecules. This document will delve into its key physical characteristics, provide detailed experimental protocols for its synthesis and characterization, and discuss the scientific rationale behind these procedures.

Introduction: The Significance of Deuterium Labeling in Benzyl Bromide

Benzyl bromide (C₆H₅CH₂Br) is a widely utilized reagent in organic synthesis, primarily for the introduction of the benzyl protecting group. The substitution of the two benzylic protons with deuterium atoms to form benzyl-α,α-d₂ bromide (C₆H₅CD₂Br) offers researchers a powerful tool for a variety of applications.[1] The increased mass of deuterium compared to protium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered.[2] This phenomenon allows for the elucidation of reaction mechanisms by determining whether the C-H (or C-D) bond is broken in the rate-determining step.[3][4] Furthermore, the distinct spectroscopic signature of deuterium makes deuterated compounds invaluable as tracers in metabolic studies and as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Core Physical Properties

The introduction of deuterium at the benzylic position results in a slight increase in the molecular weight of benzyl bromide, which can subtly influence its physical properties. The key physical data for benzyl-α,α-d₂ bromide are summarized in the table below. It is important to note that while many physical properties are similar to the non-deuterated analog, slight variations can be expected.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅CD₂Br | [6] |

| Molecular Weight | 173.05 g/mol | [6] |

| CAS Number | 51271-29-5 | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 198-199 °C (lit.) | |

| Melting Point | -3 to -1 °C (lit.) | |

| Density | 1.455 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.575 (lit.) | [7] |

Synthesis and Purification: A Validated Protocol

The synthesis of benzyl-α,α-d₂ bromide is most conveniently achieved through the bromination of its corresponding deuterated alcohol, benzyl-α,α-d₂ alcohol, which is commercially available.[8] Several brominating agents can be employed, with phosphorus tribromide (PBr₃) and a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) being common choices.[4][9][10] The NBS/PPh₃ method, known as the Appel reaction, is often preferred for its mild conditions.

Synthetic Workflow: Bromination of Benzyl-α,α-d₂ Alcohol

The following diagram illustrates the synthetic pathway from the deuterated alcohol to the final product.

Detailed Experimental Protocol

Materials:

-

Benzyl-α,α-d₂ alcohol (1.0 eq)

-

N-Bromosuccinimide (NBS, 1.2 eq)

-

Triphenylphosphine (PPh₃, 1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Add triphenylphosphine (1.2 eq) and N-bromosuccinimide (1.2 eq) to the cooled solvent. Stir the resulting slurry for 10-15 minutes.

-

Substrate Addition: Slowly add a solution of benzyl-α,α-d₂ alcohol (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure benzyl-α,α-d₂ bromide.[11]

Spectroscopic Characterization

The successful synthesis of benzyl-α,α-d₂ bromide must be confirmed through rigorous spectroscopic analysis. The deuteration at the benzylic position leads to characteristic changes in the NMR, IR, and mass spectra compared to the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the isotopic purity and structure of the product.[12][13][14]

-

¹H NMR: The most significant change in the proton NMR spectrum will be the disappearance of the characteristic singlet for the benzylic protons (CH₂), which typically appears around 4.5 ppm in non-deuterated benzyl bromide.[15] The aromatic protons will remain in the 7.2-7.4 ppm region. Any residual, small signal at ~4.5 ppm would indicate incomplete deuteration.

-

¹³C NMR: In the carbon-13 NMR spectrum, the benzylic carbon (CD₂) will exhibit a triplet multiplicity due to coupling with the two deuterium atoms (spin I=1). This is in contrast to the singlet observed for the CH₂ group in the non-deuterated compound. The chemical shift of this carbon will also be slightly upfield compared to its protio-analog. The aromatic carbon signals will remain largely unaffected.[16]

-

²H NMR: Deuterium NMR can be used to confirm the presence and position of the deuterium atoms, showing a characteristic signal for the CD₂ group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the molecule. The C-D bond has a lower vibrational frequency than the C-H bond.

-

C-D Stretching: The most notable feature in the IR spectrum of benzyl-α,α-d₂ bromide will be the appearance of C-D stretching vibrations in the region of 2100-2250 cm⁻¹, which is significantly lower than the C-H stretching vibrations of the benzylic protons in the non-deuterated compound (typically 2850-3000 cm⁻¹).[17][18]

-

Aromatic C-H Stretching: The aromatic C-H stretching vibrations will still be present above 3000 cm⁻¹.

-

Other Vibrations: The C-Br stretching and aromatic ring vibrations will be present in their expected regions, largely unaffected by the deuteration at the benzylic position.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight of the deuterated compound.

-

Molecular Ion Peak: The molecular ion peak (M⁺) for benzyl-α,α-d₂ bromide will be observed at m/z corresponding to the increased molecular weight (approximately 173 and 175, accounting for the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br). This is two mass units higher than the molecular ion peak of non-deuterated benzyl bromide (m/z 171 and 173).[19]

-

Fragmentation Pattern: The fragmentation pattern will also be indicative of the deuteration. The base peak in the mass spectrum of non-deuterated benzyl bromide is often the tropylium cation (C₇H₇⁺) at m/z 91. For benzyl-α,α-d₂ bromide, the corresponding fragment will be the deuterated tropylium cation (C₇H₅D₂⁺) at m/z 93.

Safety and Handling

Benzyl-α,α-d₂ bromide, like its non-deuterated counterpart, is a lachrymator and is corrosive.[9] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood.[20] It is also light-sensitive and should be stored in a cool, dark place.

Conclusion

Benzyl-α,α-d₂ bromide is a valuable isotopically labeled compound with important applications in mechanistic studies and as an internal standard. Its synthesis from the corresponding deuterated alcohol is straightforward, and its identity and purity can be readily confirmed by a suite of spectroscopic techniques. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in a research and development setting.

References

- Benzyl alcohol-α-13C-α,α-d2. MedchemExpress.com. [URL: https://www.medchemexpress.com/benzyl-alcohol-alpha-13c-alpha-alpha-d2.html]

- CAS 51271-29-5: benzyl-alpha,alpha-D2 bromide. CymitQuimica. [URL: https://www.cymitquimica.com/cas/51271-29-5]

- CN102329192A - Benzyl bromide synthesis method. Google Patents. [URL: https://patents.google.

- c6cy02413k1.pdf - The Royal Society of Chemistry. [URL: https://www.rsc.

- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-Br/benzylbromides.shtm]

- Benzyl bromide(100-39-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/100-39-0_1hnmr.htm]

- Benzyl bromide-a,a-d2 D 98atom 51271-29-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/488186]

- Figure 4. (a) 2D-IR spectrum of the C−D stretching vibration of the... ResearchGate. [URL: https://www.researchgate.net/figure/a-2D-IR-spectrum-of-the-CD-stretching-vibration-of-the-Pt-II-complex-Pt-C-6-H-5-2_fig4_235928173]

- How does one separate Benzyl bromide from the reaction mixture? ResearchGate. [URL: https://www.researchgate.

- Preparation of benzyl bromide. PrepChem.com. [URL: https://prepchem.com/p-benzyl-bromide.html]

- Anyone who has experience with PBr3 - reasons for low yield? : r/chemistry. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/46wz0l/anyone_who_has_experience_with_pbr3_reasons_for/]

- applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Benzyl- a,a -d 2 alcohol D 98atom , 99 CP 21175-64-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/488135]

- Benzyl bromide-a,a-d2 D 98atom 51271-29-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/488186?lang=en®ion=US]

- Benzylbromide. SpectraBase. [URL: https://spectrabase.com/spectrum/5xLzMhLq7aN]

- CN1648114A - A kind of preparation method of p-bromobenzyl bromide. Google Patents. [URL: https://patents.google.

- CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. Google Patents. [URL: https://patents.google.

- Deuterated Solvents for NMR: Guide. Allan Chemical Corporation. [URL: https://www.allanchem.

- Benzylic bromination catalyzed by triphenylphosphine selenide via Lewis basic activation. ResearchGate. [URL: https://www.researchgate.

- Infrared spectra and the molecular conformations of some aliphatic amines. The Journal of Chemical Physics. [URL: https://aip.

- Benzyl radical, alpha,alpha-d2 | C7H7 | CID 137453. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137453]

- Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [URL: https://studymind.co.uk/resource/deuterium-use-in-%C2%B9h-nmr/]

- PBr3 and SOCl2. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/03/20/pbr3-and-socl2/]

- How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp02413k]

- CN107098791B - Preparation method of benzyl bromide. Google Patents. [URL: https://patents.google.

- Benzyl Bromide Synthesis Strange Out Come! ?!?. Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=36592]

- Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [URL: https://www.u-chem.

- Quick and partial report on benzyl bromide synthesis. Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=167817]

- 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups]

- A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/10]

- Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. [URL: https://www.csun.edu/~hcchm003/321/S2A.pdf]

- Selection Guide on Deuterated Solvents for NMR. Labinsights. [URL: https://www.labinsights.co.

- BENZYL-ALPHA,ALPHA-D2 BROMIDE, 98 ATOM % D. Research Scientific. [URL: https://researchscientific.

- Benzyl bromide-a,a-d2 D 98atom 51271-29-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/488186]

Sources

- 1. eprints.usm.my [eprints.usm.my]

- 2. Benzyl radical, alpha,alpha-d2 | C7H7 | CID 137453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 溴苄-α,α-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 10. reddit.com [reddit.com]

- 11. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 14. studymind.co.uk [studymind.co.uk]

- 15. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. quora.com [quora.com]

- 20. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Solubility of α-Bromo(2H7)toluene in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of α-Bromo(2H7)toluene (also known as Benzyl-d7 bromide). As a deuterated analogue of α-bromotoluene (benzyl bromide), this compound is of significant interest in synthetic chemistry, particularly in mechanistic studies and as an internal standard where isotopic labeling is required. Understanding its solubility is critical for reaction design, solvent selection, purification processes like crystallization, and analytical method development. This document synthesizes fundamental principles of solubility, presents a qualitative solubility profile based on the well-characterized non-deuterated analogue, discusses the subtle but important effects of isotopic substitution, and provides a robust experimental protocol for quantitative solubility determination.

Introduction and Molecular Profile

α-Bromo(2H7)toluene is an isotopically labeled organic halide. Structurally, it is a toluene molecule where the seven hydrogen atoms on the phenyl ring and the methyl group have been replaced by deuterium, and one of the methyl hydrogens has been substituted for a bromine atom.

-

Molecular Formula: C₇D₇Br

-

Analogue: α-Bromotoluene / Benzyl Bromide (C₇H₇Br)[1]

-

Primary Application: Utilized as a benzylating agent and an internal standard in mass spectrometry-based analysis, allowing for precise quantification and the elucidation of reaction pathways without interference from non-labeled species.

The solubility of this compound dictates its utility. Proper solvent selection is paramount for achieving homogeneous reaction conditions, controlling reaction rates, and enabling effective post-reaction workup and purification.

Guiding Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The thermodynamic principle that "like dissolves like" serves as the primary predictive tool.

-

Molecular Polarity: The α-Bromo(2H7)toluene molecule exhibits a dual nature. The C₇D₇- (benzyl-d7) moiety is large and nonpolar, dominated by London dispersion forces. The bromomethyl group (-CD₂Br) introduces a significant dipole moment due to the electronegativity difference between carbon and bromine, creating a polar region.

-

Solute-Solvent Interactions:

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Dissolution is driven by van der Waals forces. The nonpolar benzyl group interacts favorably with the nonpolar solvent molecules, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., THF, Dichloromethane, Acetone): These solvents have significant dipole moments but lack acidic protons. They can effectively solvate the polar -CD₂Br group via dipole-dipole interactions while also interacting with the nonpolar ring. High solubility is expected.[2][3]

-

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks. While some dipole-dipole interaction is possible, the energy required to disrupt the solvent's strong hydrogen bonds is not sufficiently compensated by the energy released from solvating the α-Bromo(2H7)toluene molecule. Consequently, solubility is expected to be very low.[3][4]

-

The Influence of Isotopic Substitution (Deuteration)

While the electronic structure and, therefore, the fundamental polarity of the molecule are unchanged by deuteration, isotopic substitution has subtle, measurable effects on physical properties.[5]

-

Intermolecular Forces: The C-D bond is slightly shorter and stronger than the C-H bond, leading to a lower zero-point vibrational energy.[5] This can result in slightly altered van der Waals interactions and a small change in the molecule's polarizability.

-

Solubility Isotope Effect: For many organic compounds, deuteration leads to a minor increase in solubility in organic solvents (a "normal isotope effect").[6] This is often attributed to the heavier isotope having a smaller vibrational amplitude, leading to more effective intermolecular packing and interaction in the solution phase. However, "inverse isotope effects" (decreased solubility) are also possible.[6] For α-Bromo(2H7)toluene, the effect is anticipated to be minimal, and the qualitative solubility profile of its non-deuterated analogue provides a highly reliable guide. The primary value of deuteration lies in its impact on reaction kinetics and analytical detection, not in a significant alteration of its bulk solubility.[7]

Expected Solubility Profile

Direct quantitative solubility data for α-Bromo(2H7)toluene is not widely published. The following table is based on the well-documented solubility of its non-deuterated analogue, α-bromotoluene (benzyl bromide), and is categorized by solvent type. This profile serves as a robust predictive tool for laboratory applications.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale for Interaction |

| Nonpolar | Toluene, Benzene, Hexane, Diethyl Ether | Highly Soluble / Miscible | Dominated by favorable van der Waals interactions between the deuterated aromatic ring and the solvent.[2][3] |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate | Highly Soluble / Miscible | Strong dipole-dipole interactions solvate the bromomethyl group, while dispersion forces solvate the ring.[2][8] |

| Polar Protic | Water, Methanol | Insoluble / Slightly Soluble | Solute-solvent interactions are insufficient to overcome the strong hydrogen-bonding network of the solvent.[3][9][10] |

| Other | Carbon Tetrachloride | Highly Soluble | A nonpolar solvent that readily dissolves the compound.[8] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal equilibrium (or "shake-flask") method is a reliable and widely used technique.[11] This protocol is designed to be self-validating by ensuring the system reaches a true thermodynamic equilibrium.

Protocol: Isothermal Equilibrium Method

-

Preparation:

-

Select a series of sealable, inert vessels (e.g., 20 mL glass scintillation vials with PTFE-lined caps).

-

Add a measured volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

Place the vials in a thermostatically controlled environment (e.g., an incubator shaker or a water bath) set to the desired experimental temperature (e.g., 25.0 °C ± 0.1 °C). Allow the solvent to equilibrate for at least 1 hour.

-

-

Saturation:

-

Add an excess of α-Bromo(2H7)toluene to each vial. The key is to add enough solute so that a visible amount of undissolved solid or liquid remains after equilibration. This ensures the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the mixtures at a constant, moderate speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.

-

-

Phase Separation:

-

Cease agitation and allow the vials to remain in the thermostatic environment for at least 12-24 hours. This allows the excess, undissolved solute to settle completely, leaving a clear, saturated supernatant. Trustworthiness Note: This settling period is critical to avoid sampling suspended microcrystals, which would artificially inflate the measured solubility.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a pre-warmed volumetric pipette to prevent premature crystallization upon cooling.

-

Transfer the aliquot to a pre-weighed volumetric flask and dilute with a suitable solvent to a known final volume.

-

Determine the concentration of α-Bromo(2H7)toluene in the diluted sample using a calibrated analytical technique, such as:

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Requires the creation of a standard curve with known concentrations.

-

-

-

Calculation:

-

From the measured concentration and the dilution factor, calculate the original concentration in the saturated solution.

-

Express solubility in standard units, such as g/100 mL, mol/L, or mole fraction.

-

Workflow Visualization

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Safety and Handling

As a close analogue of α-bromotoluene, α-Bromo(2H7)toluene should be handled with significant care, assuming similar toxicological properties. α-Bromotoluene is a potent lachrymator and is corrosive.[9][10]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[1][12]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] It is moisture-sensitive and can react with water, potentially releasing hydrobromic acid.[9] All equipment must be properly grounded to prevent static discharge.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[9][12]

-

Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. Do not allow it to enter waterways.[1]

Conclusion

α-Bromo(2H7)toluene is a moderately polar compound that exhibits high solubility in a wide range of nonpolar and polar aprotic organic solvents, while being largely insoluble in polar protic solvents like water. This behavior is dictated by its molecular structure and is highly analogous to its non-deuterated counterpart, benzyl bromide. While deuteration introduces subtle changes to its physical properties, the qualitative solubility profile remains a reliable guide for practical applications. For quantitative needs, the isothermal equilibrium method provides a gold-standard protocol for accurate and reproducible measurements. Adherence to strict safety protocols is mandatory when handling this compound.

References

-

Wikipedia. (n.d.). Bromotoluene. Retrieved from [Link]

-

Jancso, G. (n.d.). Interpretation of isotope effects on the solubility of gases. Biblioteka Nauki. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Bromo(2H7)toluene. PubChem. Retrieved from [Link]

-

ChemBK. (2024). alpha-Bromotoluene. Retrieved from [Link]

-

Hartl, M., et al. (2023). Non-Covalent Isotope Effects. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Faculty of Science. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromotoluene. PubChem. Retrieved from [Link]

-

Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 8.8: Isotope Effects in Chemical Reactions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

MDPI. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

The Journal of Chemical Physics. (n.d.). A study of the influence of isotopic substitution on the melting point and temperature of maximum density of water by means of path integral simulations of rigid models. Retrieved from [Link]

-

ETH Zurich. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A study of the influence of isotopic substitution on the melting point and temperature of maximum density of water by means of path integral simulations of rigid models. Retrieved from [Link]

-

Inchem.org. (2002). ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

TradeIndia. (n.d.). 2-Bromo Toluene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Bromotoluene - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 2-Bromo Toluene - Affordable Price, Product Specifications, Usage in Organic Synthesis [joshi-group.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. westliberty.edu [westliberty.edu]

Methodological & Application

protocol for using alpha-Bromo(2H7)toluene in mass spectrometry

An Application Guide to Quantitative Analysis Using α-Bromo(2H7)toluene as an Internal Standard in Mass Spectrometry

Abstract

This technical guide provides a comprehensive protocol for the application of α-Bromo(2H7)toluene as a deuterated internal standard in quantitative mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of stable isotope dilution analysis, details the unique mass spectrometric characteristics of α-Bromo(2H7)toluene, and presents a step-by-step protocol for its use in a Gas Chromatography-Mass Spectrometry (GC-MS) workflow. By explaining the causality behind experimental choices and grounding the protocol in established analytical standards, this guide serves as an authoritative resource for achieving high accuracy and precision in quantitative studies.

The Imperative for Deuterated Internal Standards in Quantitative Mass Spectrometry

Quantitative analysis by mass spectrometry is susceptible to variations that can compromise data integrity. These variations arise from multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and ionization.[1][2] Common challenges include sample loss during extraction, matrix effects, and fluctuations in instrument response.[1]

An ideal internal standard (IS) is a compound added to a sample in a known quantity to correct for these variations.[3] Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are considered the gold standard for quantitative mass spectrometry.[1][4] Because they are chemically almost identical to the analyte, they co-elute during chromatography and experience similar ionization efficiency and matrix effects.[4][5] However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer, enabling precise ratiometric quantification that corrects for experimental inconsistencies.[6] This technique, known as stable isotope dilution, is a cornerstone of high-precision quantitative methods and is recognized by regulatory bodies for its reliability.[4]

Physicochemical and Mass Spectrometric Profile of α-Bromo(2H7)toluene

α-Bromo(2H7)toluene (also known as Benzyl-d7 bromide) is an isotopically labeled form of α-bromotoluene. Its properties make it an excellent internal standard for the quantification of toluene, benzyl bromide, and structurally related compounds.

Physicochemical Properties

A summary of the key properties for α-Bromo(2H7)toluene is presented below.

| Property | Value |

| Chemical Formula | C₇D₇Br |

| Monoisotopic Mass | 177.99 g/mol |

| Appearance | Colorless to light yellow liquid |

| Key Feature | Deuterated aromatic ring and benzyl group |

Expected Mass Spectrum and Fragmentation

The mass spectrum of α-Bromo(2H7)toluene is defined by two key features: the isotopic signature of bromine and the fragmentation of the deuterated benzyl structure.

-

Bromine Isotopic Pattern: Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 50:50 abundance.[7] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any bromine-containing fragment, with the two peaks having almost equal intensity.[7][8] This pattern is a definitive indicator of the presence of a bromine atom in an ion.

-

Fragmentation Pathway: In electron ionization (EI) mass spectrometry, the most common fragmentation pathway for benzyl halides is the cleavage of the carbon-bromine bond. This results in the formation of a stable, deuterated tropylium cation (C₇D₇⁺). This ion is often the base peak in the spectrum.

Below is a diagram illustrating the primary fragmentation pathway.

Caption: Primary fragmentation of α-Bromo(2H7)toluene in EI-MS.

Application Protocol: GC-MS Quantification of Toluene in a Water Matrix

This protocol details the use of α-Bromo(2H7)toluene as an internal standard for quantifying toluene in water samples, a common environmental analysis task. The principles are broadly applicable to other matrices and analytes. This method is adapted from general principles outlined in standard methods for aromatic compound analysis, such as ASTM D5769.[9][10]

Workflow Overview

The entire experimental process, from sample preparation to data analysis, is outlined in the following workflow diagram.

Caption: General workflow for quantitative analysis using an internal standard.

Materials and Reagents

-

Analyte: Toluene (C₇H₈), Purity >99%

-

Internal Standard: α-Bromo(2H7)toluene (C₇D₇Br), Purity >98%

-

Solvent: Methanol (HPLC Grade) for stock solutions

-

Water: Deionized, organic-free

-

Glassware: Class A volumetric flasks, pipettes, GC vials with septa

Standard Preparation

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of toluene, dissolve in methanol, and bring to a final volume of 10 mL in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-Bromo(2H7)toluene, dissolve in methanol, and bring to a final volume of 10 mL.

-

Calibration Standards (e.g., 1-100 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of a diluted toluene working solution into clean water samples. A constant amount of internal standard (e.g., a final concentration of 50 ng/mL) is added to each calibration level.

Sample Preparation

-

Collect 5 mL of the water sample in a suitable vial.

-

Spike the sample with a precise volume of the α-Bromo(2H7)toluene working solution to achieve a final concentration within the calibration range (e.g., 50 ng/mL). Adding the IS early corrects for analyte loss during extraction.[2]

-

Add 1 mL of pentane to the vial.

-

Vortex vigorously for 2 minutes to extract the toluene and the internal standard into the organic phase.

-

Allow the layers to separate. Carefully transfer the upper pentane layer to a GC vial for analysis.

GC-MS Instrument Conditions

The following table provides typical GC-MS parameters. These should be optimized for the specific instrument in use.

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Volume | 1 µL | Standard volume for sensitivity without overloading. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |

| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert gas providing good chromatographic efficiency. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for separating aromatic hydrocarbons. |

| Oven Program | 40°C (hold 2 min), ramp to 150°C at 10°C/min | Separates volatile compounds effectively. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method producing repeatable fragmentation. |

| MS Source Temp | 230 °C | Standard operating temperature. |

| MS Quad Temp | 150 °C | Standard operating temperature. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |

Ion Selection for SIM Mode

Monitoring specific ions for the analyte and internal standard is critical for selectivity.

| Compound | Monitored Ion (m/z) | Role | Justification |

| Toluene (C₇H₈) | 91 | Quantifier | Tropylium cation (C₇H₇⁺), typically the base peak. |

| 92 | Qualifier | Molecular ion (M⁺).[13] | |

| α-Bromo(2H7)toluene | 98 | Quantifier | Deuterated tropylium cation (C₇D₇⁺), the base peak. |

| 178 / 180 | Qualifier | Molecular ions (M⁺, M+2⁺) showing the bromine isotope pattern. |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for the quantifier ions of both toluene (m/z 91) and α-Bromo(2H7)toluene (m/z 98) in all calibration standards and samples.

-

Calibration Curve Construction: For each calibration standard, calculate the Response Ratio:

-

Response Ratio = (Peak Area of Toluene) / (Peak Area of α-Bromo(2H7)toluene)

-

Plot the Response Ratio (y-axis) against the known concentration of toluene (x-axis).

-

Perform a linear regression on the data points. The resulting calibration curve should have a correlation coefficient (R²) of >0.995 for a valid assay.

-

-

Sample Quantification:

-

Calculate the Response Ratio for each unknown sample.

-

Determine the concentration of toluene in the sample by using the linear regression equation from the calibration curve:

-

Concentration = (Sample Response Ratio - y-intercept) / slope

-

-

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Chemistry LibreTexts. (2023).

- ResearchGate. (2016). Extraction of toluene for GC analysis?.

- South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Agilent. (2020).

- YouTube. (2023).

- SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS.

- (n.d.).

- PubMed. (n.d.). Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood.

- eGyanKosh. (n.d.).

- MSU Chemistry. (n.d.). Mass Spectrometry.

- YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- ResearchGate. (2014).

- ResolveMass Laboratories Inc. (2025).

- Journal of Chinese Mass Spectrometry Society. (2025). Mass spectrum of toluene.

- National Institute of Standards and Technology. (n.d.). Toluene - NIST WebBook.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. youtube.com [youtube.com]

- 9. agilent.com [agilent.com]

- 10. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toluene [webbook.nist.gov]

Application Note: Quantitative Cysteine Analysis using α-Bromo(2H7)toluene Stable Isotope Labeling and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Cysteine Quantification in Biological Systems

Cysteine residues are central to protein structure and function. Their thiol groups are highly reactive, participating in disulfide bond formation, enzymatic catalysis, and metal coordination. Furthermore, cysteine is a primary target of reversible post-translational modifications (PTMs) that are crucial in redox signaling and cellular homeostasis[1]. The ability to accurately quantify changes in cysteine reactivity and abundance is therefore fundamental to understanding protein function in both health and disease, making it a critical aspect of drug development and biomedical research.

Stable isotope labeling coupled with mass spectrometry has emerged as a powerful technique for quantitative proteomics[2][3]. This approach allows for the precise relative or absolute quantification of proteins and peptides between different samples. The selection of the labeling reagent is critical for the success of these experiments, with ideal candidates offering high reactivity, specificity, and generating mass shifts that are easily resolved by mass spectrometry.

This application note details a methodology for the quantitative analysis of cysteine-containing peptides using a novel stable isotope labeling reagent, α-Bromo(2H7)toluene. We will explore the underlying chemistry, provide a detailed experimental protocol, and discuss the principles of data analysis.

The Chemistry of Cysteine Alkylation with α-Bromo(2H7)toluene

Mechanism of Action: A Nucleophilic Substitution Reaction